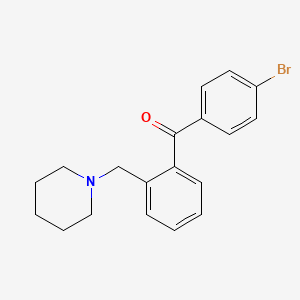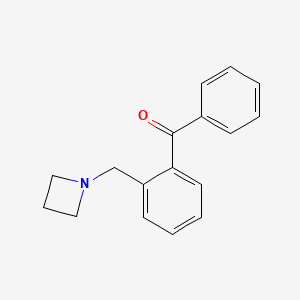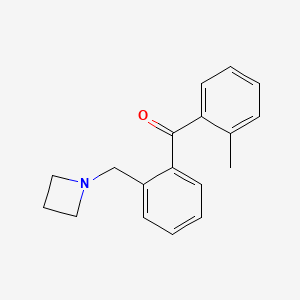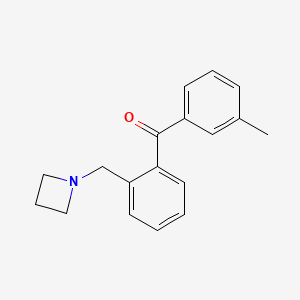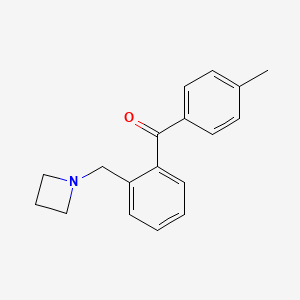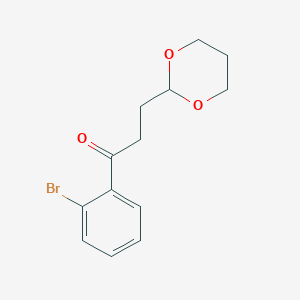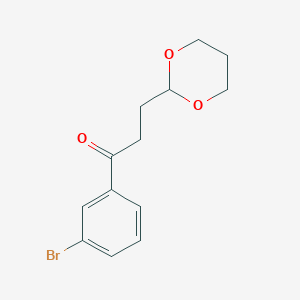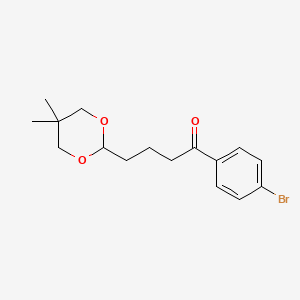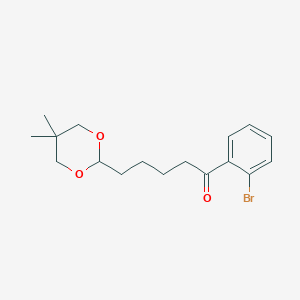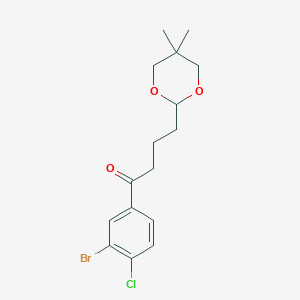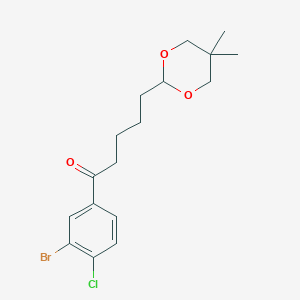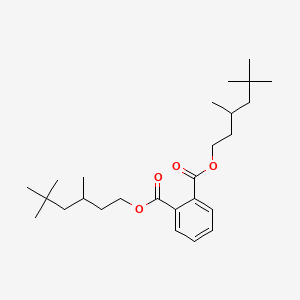
Bis(3,5,5-trimethylhexyl) phthalate
Vue d'ensemble
Description
“Bis(3,5,5-trimethylhexyl) phthalate” is an organic compound with the chemical structure C26H42O4 . It is a transparent, colorless liquid with a unique minty odor . This compound is primarily used as a plasticizer, enhancing the flexibility, extensibility, and tensile strength of plastics .
Synthesis Analysis
The synthesis of Bis(3,5,5-TMH) phthalate involves the reaction of hexane with maleic anhydride to produce 3,5,5-trimethylhexyl maleate. This intermediate then reacts with hexanol under certain conditions to yield Bis(3,5,5-TMH) phthalate .Molecular Structure Analysis
The molecular structure of Bis(3,5,5-trimethylhexyl) phthalate is represented by the linear formula C26H42O4 . Its molecular weight is 418.622 .Physical And Chemical Properties Analysis
Bis(3,5,5-trimethylhexyl) phthalate has a density of 1.0±0.1 g/cm3, a boiling point of 463.3±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its flash point is 214.9±19.6 °C, and it has a refractive index of 1.487 . The compound also has 4 H-bond acceptors, 0 H-bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
Plasticizer in Polymer Research
Bis(3,5,5-trimethylhexyl) phthalate is widely used as a plasticizer in the production of polymers. It enhances the flexibility, durability, and longevity of materials like PVC (polyvinyl chloride), making them more pliable and resistant to cracking. This application is crucial in developing medical devices, food packaging, and other consumer products that require a certain degree of elasticity and strength .
Mécanisme D'action
Target of Action
Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer . Its primary targets are the polymers in plastics, particularly polyvinyl chloride (PVC), polyesters, and polyurethanes . It interacts with these polymers to increase their flexibility, extendibility, and tensile strength .
Mode of Action
The compound works by embedding itself in the polymer matrix of the plastic. It increases the distance between polymer chains, reducing intermolecular forces and allowing the chains to slide past each other more easily. This results in an increase in the plastic’s flexibility and durability .
Result of Action
The primary result of Bis(3,5,5-trimethylhexyl) phthalate’s action is an increase in the flexibility, extendibility, and tensile strength of plastics
Action Environment
The efficacy and stability of Bis(3,5,5-trimethylhexyl) phthalate can be influenced by various environmental factors. For example, temperature and humidity can affect the compound’s efficacy as a plasticizer. Additionally, the compound is a combustible liquid and should be kept away from open flames and high temperatures .
Safety and Hazards
While generally safe under normal use and handling conditions, prolonged exposure to Bis(3,5,5-TMH) phthalate may cause irritation to the skin and eyes . It is a flammable liquid and should be kept away from open flames and high temperatures . Appropriate protective measures should be taken when handling this compound, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOUZYAIHWDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5,5-trimethylhexyl) phthalate | |
CAS RN |
14103-61-8 | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14103-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



